

5-Chloro-2-pyridone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Chloro-2-pyridone

Cat. No.: B146416

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Abstract: **5-Chloro-2-pyridone**, also known by its tautomeric form 5-chloro-2-hydroxypyridine, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural and electronic properties make it a valuable building block for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of its chemical and physical properties, tautomeric equilibrium, synthesis protocols, and applications in drug discovery and development, with a particular focus on its role as a versatile chemical intermediate.

General Information

5-Chloro-2-pyridone is a solid organic compound, appearing as a white to off-white or light yellow crystalline powder. It is recognized by the CAS number 4214-79-3. The compound is also referred to by several synonyms, including 5-Chloro-2-hydroxypyridine, 5-Chloro-2(1H)-pyridinone, and 5-Chloro-2-pyridinol.[\[1\]](#)[\[2\]](#)

Property	Value
CAS Number	4214-79-3 [1] [2]
Molecular Formula	C5H4CINO [1]
Molecular Weight	129.54 g/mol [1]
Synonyms	5-Chloro-2-hydroxypyridine, 5-Chloro-2(1H)-pyridinone, 5-Chloro-2-pyridinol [1] [2]
Appearance	White to orange to green powder/crystal [1] [2]

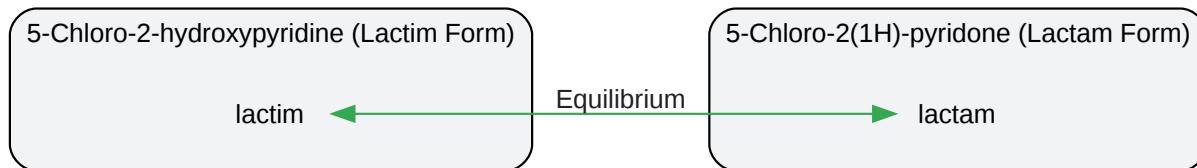
Physicochemical Properties

The physicochemical properties of **5-Chloro-2-pyridone** are crucial for its application in synthesis and drug design. The presence of both a chlorine atom and a hydroxyl/carbonyl group influences its reactivity and physical characteristics.

Property	Value
Melting Point	163-166 °C [1] [3]
Solubility	Soluble in organic solvents such as MDC, Acetone, and Methanol. Insoluble in water. [4]
logP (Octanol/Water Partition Coefficient)	1.441 (Crippen Calculated) [5]
Water Solubility (logS)	-1.47 (Crippen Calculated) [5]
pKa	11.65 (for the parent 2-pyridone) [6]

Tautomerism

A critical chemical feature of **5-Chloro-2-pyridone** is its existence in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. This equilibrium is sensitive to the solvent environment.[\[7\]](#) In non-polar solvents, the 2-hydroxypyridine form is favored, while polar solvents, such as water and alcohols, shift the equilibrium towards the 2-pyridone form.[\[6\]](#) For 5- and 6-substituted chlorohydroxypyridines, the lactim (hydroxy) tautomer is dominant in the gas phase.[\[2\]](#)

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Caption: Tautomeric equilibrium of **5-Chloro-2-pyridone**.

Experimental Protocols

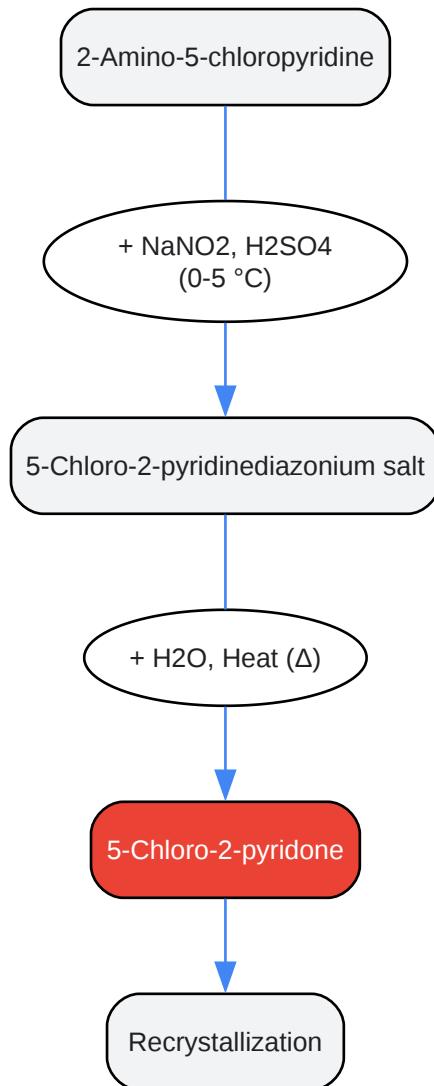
Synthesis of 5-Chloro-2-pyridone

The synthesis of **5-Chloro-2-pyridone** can be achieved through the diazotization of 2-amino-5-chloropyridine, followed by hydrolysis of the resulting diazonium salt. This is a common method for preparing hydroxypyridines from their corresponding amino precursors.[3]

Methodology:

- **Diazotization:** 2-amino-5-chloropyridine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction is stirred for a specified period to ensure complete formation of the diazonium salt.
- **Hydrolysis:** The reaction mixture containing the diazonium salt is then gently warmed. The diazonium group is replaced by a hydroxyl group, leading to the formation of **5-Chloro-2-pyridone** with the evolution of nitrogen gas.
- **Isolation and Purification:** The product, **5-Chloro-2-pyridone**, is then isolated from the reaction mixture by filtration or extraction. It can be further purified by recrystallization from a suitable solvent like ethanol to yield a pure crystalline solid.

Proposed Synthesis of 5-Chloro-2-pyridone

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Caption: Synthetic workflow for **5-Chloro-2-pyridone**.

Applications in Research and Drug Development

5-Chloro-2-pyridone serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^{[3][8]} The 2-pyridone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with amides, phenols, and other heterocycles.^{[4][9][10]}

This scaffold is present in a number of FDA-approved drugs, including kinase inhibitors, highlighting its importance in modern drug discovery.[4][11] Pyridinone derivatives have demonstrated a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[9][12]

Role in Enzyme Inhibition Studies

5-Chloro-2-pyridone has been used in studies related to enzyme inhibition. Specifically, it was employed to investigate the effect of dicumarol on xanthine dehydrogenase.[11] Xanthine oxidase/dehydrogenase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[13][14] Overproduction of uric acid can lead to hyperuricemia and gout.[13] Therefore, inhibitors of this enzyme are important therapeutic agents.[13][15] The structural features of pyridones make them suitable candidates for the design of novel xanthine oxidase inhibitors.[16]

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